![molecular formula C10H11NO B2959928 3-Methyl-4-phenylazetidin-2-one CAS No. 158703-40-3](/img/structure/B2959928.png)
3-Methyl-4-phenylazetidin-2-one
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Overview
Description
3-Methyl-4-phenylazetidin-2-one is a chemical compound with the CAS Number: 158703-40-3 . It has a molecular weight of 161.2 and its IUPAC name is 3-methyl-4-phenyl-2-azetidinone . The compound is in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11NO/c1-7-9(11-10(7)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
The physical form of this compound is a powder . It has a melting point of 105-106 degrees Celsius . The compound is stored at room temperature .Scientific Research Applications
Synthesis of Novel Compounds
(3R,4S)-N-Boc-3-hydroxy-4-methyl-4-phenylazetidin-2-one was synthesized and used to produce novel C-3' methyl taxotere (docetaxel), expanding the applications in the synthesis of complex chemical structures (Lucatelli et al., 2002).
Application in Cancer Research
A β-lactam compound, specifically a 3-phenoxyazetidin-2-one derivative, was designed and tested for selective COX-2 inhibition. The compound induced apoptosis in cancerous lymphoblast isolated from patients with acute lymphocytic leukemia without affecting normal lymphocytes, highlighting its potential in targeted cancer therapy (Pirahmadi et al., 2015).
Synthesis and Application in Medicinal Chemistry
Development of Antimicrobial Agents
A series of novel azetidine-2-one derivatives of 1H-benzimidazole displayed significant antimicrobial and cytotoxic properties, suggesting their potential as effective agents in combating microbial infections and cancer (Noolvi et al., 2014).
Enantioselective Acylation
Studies revealed that fluorinated β-phenyl-β-lactams undergo highly enantioselective ring opening in the presence of Burkholderia cepacia lipase, providing insights into the synthesis of enantiopure compounds, essential for the development of pharmaceuticals (Li et al., 2007).
Molecular Docking and Synthesis for Cancer Therapy
Derivatives synthesized for molecular docking studies exhibited high affinity with CDK4 protein, indicating their potential as cancer therapy agents due to their strong interactions and inhibition of critical proteins involved in cancer progression (Holam et al., 2022).
Formation of Quinolones and Related Compounds
Azetidin-2-ones were treated under specific conditions to yield 2,3-dihydro-4(1H)-quinolones and related compounds, demonstrating the compound's versatility in synthesizing a variety of chemical structures important in pharmaceutical development (Kano et al., 1980).
Safety and Hazards
properties
IUPAC Name |
3-methyl-4-phenylazetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-9(11-10(7)12)8-5-3-2-4-6-8/h2-7,9H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTBKASWPIFDNRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC1=O)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
158703-40-3 |
Source
|
Record name | 3-methyl-4-phenylazetidin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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